ACP-105
Overview
Description
ACP-105 is a non-steroidal selective androgen receptor modulator. It was initially developed by Acadia Pharmaceuticals for the treatment of muscle-wasting conditions and osteoporosis. This compound has shown potential in enhancing muscle growth and strength, making it a popular choice in the field of sports and fitness .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile is the androgen receptor . This compound selectively binds to androgen receptors, particularly in skeletal muscle and brain tissue . The androgen receptor plays a crucial role in the development and function of male secondary sexual characteristics, as well as in the growth and maintenance of skeletal muscle .
Mode of Action
2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile operates through a selective binding mechanism to androgen receptors . This selective binding allows the compound to exert its effects on specific target tissues while minimizing unwanted side effects associated with non-selective androgen receptor activation . It reduces levels of high-density lipoproteins and increases lean muscle mass .
Biochemical Pathways
The compound’s selective binding to androgen receptors triggers a series of biochemical pathways that lead to muscle growth and fat loss It is known that the compound’s interaction with androgen receptors influences protein synthesis, which is a key process in muscle growth .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[32It is known that the compound has a half-life of about 4 to 6 hours
Result of Action
The molecular and cellular effects of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile’s action include increased muscle mass and strength, reduced body fat, and enhanced cognitive function . The compound’s selective binding to androgen receptors in skeletal muscle and brain tissue allows it to exert these effects while minimizing side effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile are largely tied to its role as a selective androgen receptor modulator. It interacts with androgen receptors in a selective manner, which allows it to have tissue-specific effects
Cellular Effects
In terms of cellular effects, 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile has been found to reduce anxiety-like behavior in a mouse model of Alzheimer’s disease when administered alone . It also enhances spatial memory when coadministered with the selective estrogen receptor β agonist AC-186 . These effects suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective androgen receptor modulator, it is believed to exert its effects at the molecular level through binding interactions with androgen receptors . This binding may lead to changes in gene expression and potentially influence enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACP-105 involves several steps:
Step 1: Stir 2-chloro-6-fluorotoluene and iron at room temperature. Add bromine slowly in three portions at one-minute intervals. Stir the reaction for an additional 15 minutes. Add dichloromethane and transfer the reaction mixture to a separatory funnel. Wash with a sodium thiosulfate solution until it is colorless. Separate the layers and dry the organic layer over sodium sulfate.
Step 2: Charge 3-bromo-2-chloro-6-fluorotoluene, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) into a vial. Add dimethylformamide to the reaction mixture and irradiate the mixture for 150 seconds at 200°C in a microwave oven. Add diethyl ether to the reaction mixture and wash with magnesium sulfate solution and brine. Dry the organic layer over sodium sulfate, filter, and evaporate the organic layer.
Step 3: Dissolve 2-chloro-4-fluoro-3-methylbenzonitrile, endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and potassium carbonate in dimethyl sulfoxide. Stir the mixture under argon at 80°C for 18 hours. Pour the reaction mixture into water and stir for 30 minutes. Filter off the solid and recrystallize twice from toluene. Prepare the hydrochloride salt by dissolving the product in diethyl ether and adding hydrochloric acid.
Chemical Reactions Analysis
ACP-105 undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ACP-105 has been investigated for various scientific research applications:
Comparison with Similar Compounds
ACP-105 is similar to other selective androgen receptor modulators such as Andarine and Ostarine. this compound is considered to have a higher potency and a more favorable safety profile compared to these compounds. Unlike Andarine, this compound does not cause vision side effects, and it has a lower impact on liver enzymes compared to Ostarine .
Similar Compounds
- Andarine (S4)
- Ostarine (MK2866)
- Ligandrol (LGD-4033)
- Testolone (RAD140)
This compound stands out due to its enhanced affinity for skeletal muscles and its minimal impact on the prostate, making it a unique and promising compound in the field of selective androgen receptor modulators .
Properties
IUPAC Name |
2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEODVPKPRQETQ-OCZCAGDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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